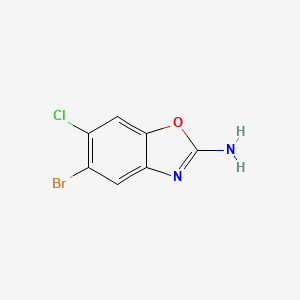
Benzoxazole, 2-amino-5-bromo-6-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2-amino-5-bromo-6-chloro- is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of amino, bromo, and chloro substituents on the benzoxazole ring, making it a valuable molecule in various fields of research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For Benzoxazole, 2-amino-5-bromo-6-chloro-, the synthesis can be achieved through the following steps:
Starting Material: 2-aminophenol is used as the starting material.
Bromination and Chlorination: The 2-aminophenol undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 5 and 6 positions, respectively.
Cyclization: The brominated and chlorinated 2-aminophenol is then subjected to cyclization with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal catalysts, nanocatalysts, and ionic liquid catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: Benzoxazole, 2-amino-5-bromo-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro substituents can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cyclization Reactions: Acidic or basic catalysts are used to facilitate the cyclization process.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzoxazole derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced benzoxazole derivatives.
Cyclization Reactions: Formation of polycyclic heterocyclic compounds
科学的研究の応用
Benzoxazole, 2-amino-5-bromo-6-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of benzoxazole, 2-amino-5-bromo-6-chloro- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, proteins, and receptors, leading to the modulation of their activity. For example, benzoxazole derivatives have been shown to inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer formation and proliferation .
類似化合物との比較
Benzoxazole, 2-amino-6-bromo-: Similar structure but lacks the chloro substituent.
Benzoxazole, 2-amino-5-chloro-: Similar structure but lacks the bromo substituent.
Benzoxazole, 2-amino-5-bromo-: Similar structure but lacks the chloro substituent.
Uniqueness: Benzoxazole, 2-amino-5-bromo-6-chloro- is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable molecule for research and industrial applications .
特性
CAS番号 |
64037-09-8 |
|---|---|
分子式 |
C7H4BrClN2O |
分子量 |
247.47 g/mol |
IUPAC名 |
5-bromo-6-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |
InChIキー |
SMXDRKKGVLJUFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)Cl)OC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
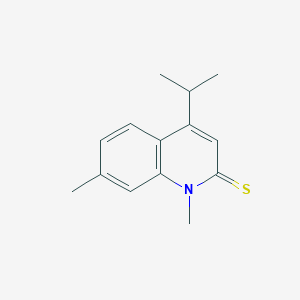
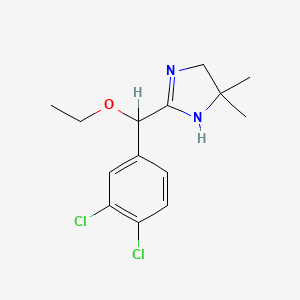


![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
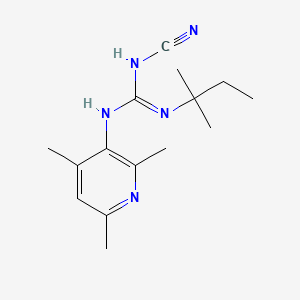
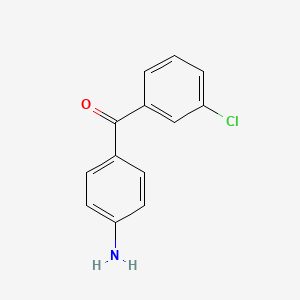
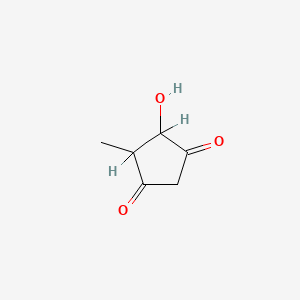
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)

![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
